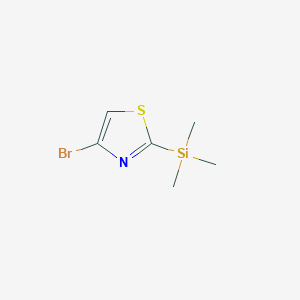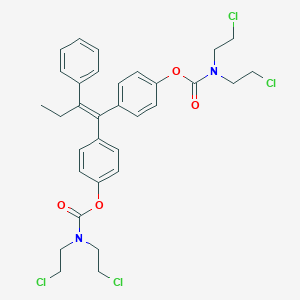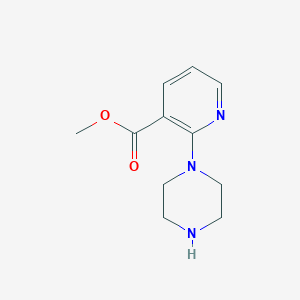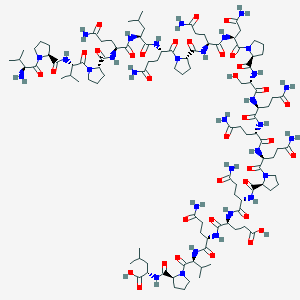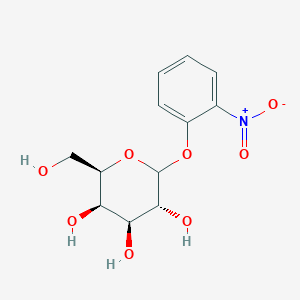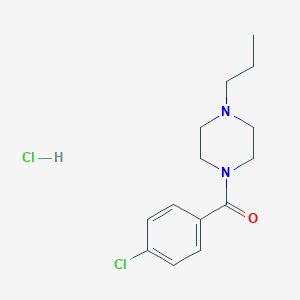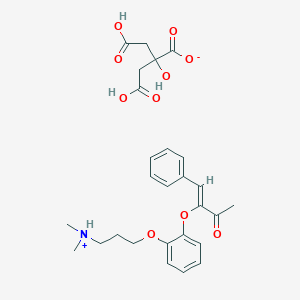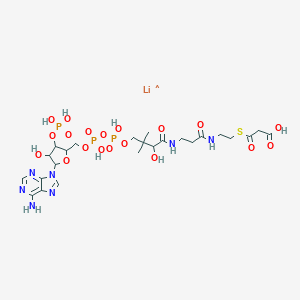![molecular formula C18H15ClN4O2S B028722 4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid CAS No. 100826-98-0](/img/structure/B28722.png)
4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of derivatives of 4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, including structural modifications at the 2- and 6-positions, has been evaluated for their chemical properties and potential as pharmacological agents. These derivatives have been synthesized and assessed in various studies for their affinity towards specific receptors, showcasing the chemical versatility and the significant impact of substituents on their biological activity (Kawakami et al., 1996).
Molecular Structure Analysis The molecular structure and vibrational spectroscopic properties of similar compounds have been studied using FT-IR and FT-Raman techniques, complemented by quantum mechanical methods. These studies have provided insights into the optimized molecular geometry, vibrational wavenumbers, infrared intensities, and Raman scattering, aiding in understanding the compound's molecular behavior and interactions (Kuruvilla et al., 2018).
Chemical Reactions and Properties Research has explored the chemical reactions and properties of these compounds, including their formation, stability, and interaction with biological receptors. For instance, the formation of a stable complex between a derivative and the platelet-activating factor receptor in rabbit platelet membranes has been documented, demonstrating the compound's potential as a PAF receptor antagonist (Silva et al., 1996).
Physical Properties Analysis The physical properties, including the thermodynamic properties of these compounds, have been closely examined, revealing correlations between heat capacity, entropy, and enthalpy changes with temperatures. Such analyses contribute to a comprehensive understanding of the compound's stability and reactivity under various conditions (Kuruvilla et al., 2018).
Chemical Properties Analysis Studies on the chemical properties of these compounds have focused on their reactivity, electrophilicity, and potential biological activity. Analyses of their molecular electrostatic potential, HOMO-LUMO energies, and Fukui functions have provided valuable insights into their chemical selectivity and reactivity sites (Kuruvilla et al., 2018).
Aplicaciones Científicas De Investigación
Synthetic Approaches and Biological Applications
Synthetic Utilities and Methodologies : The development of synthetic methodologies for heterocyclic compounds, including diazepines and triazoles, is a significant area of research. These methods enable the creation of compounds with potential applications in medicinal chemistry and materials science. The synthesis of benzimidazoles, quinoxalines, and benzo[diazepines] from o-phenylenediamines demonstrates the versatility of these synthetic routes, highlighting their importance for generating pharmacologically active compounds and materials with unique properties (M. Ibrahim, 2011).
Biological Significance of Heterocyclic Compounds : The review of 2,3-benzodiazepine-related compounds, including diazepines and triazepines fused with five-membered nitrogen heterocycles, underscores the biological significance of these compounds. Some members of the 2,3-benzodiazepine family have reached clinical stages, indicating their potential in treating various diseases, including some forms of cancer and bacterial infections resistant to current treatments (Támas Földesi, Balázs Volk, M. Milen, 2018).
Chemical Modeling and Biological Features : The search for biologically active substances among 1,2,4-triazole derivatives reveals a broad spectrum of activities such as antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. This indicates the potential for chemical modeling of such compounds to create novel drugs and materials with desired properties (M. V. Ohloblina, 2022).
Propiedades
IUPAC Name |
3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c1-10-21-22-15-9-20-17(12-4-2-3-5-14(12)19)13-8-11(6-7-16(24)25)26-18(13)23(10)15/h2-5,8H,6-7,9H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBAOBLHUHELTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)O)C(=NC2)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546346 |
Source


|
| Record name | 3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid | |
CAS RN |
100826-98-0 |
Source


|
| Record name | 3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

